molecular formula C7H12N4O2 B6285138 4-azido-3-hydroxycyclohexane-1-carboxamide CAS No. 1824221-91-1

4-azido-3-hydroxycyclohexane-1-carboxamide

Cat. No.: B6285138
CAS No.: 1824221-91-1
M. Wt: 184.2
InChI Key:
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Description

4-azido-3-hydroxycyclohexane-1-carboxamide is a chemical compound with the molecular formula C7H12N4O2 and a molecular weight of 184.2 g/mol. This compound has gained significant attention in the scientific community due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azido-3-hydroxycyclohexane-1-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane-1-carboxamide as the starting material.

    Hydroxylation: The hydroxylation of cyclohexane-1-carboxamide is carried out to introduce the hydroxyl group at the 3-position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-azido-3-hydroxycyclohexane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The azido group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-azido-3-hydroxycyclohexane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying biochemical pathways and interactions.

    Medicine: Its potential immunomodulatory effects are being explored for therapeutic applications.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-azido-3-hydroxycyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical and medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    4-azido-3-hydroxycyclohexane-1-carboxamide: Known for its immunomodulatory effects.

    4-azido-3-hydroxycyclohexane-1-carboxylate: Similar structure but different functional group, used in different applications.

    4-azido-3-hydroxycyclohexane-1-carboxylic acid: Another similar compound with distinct properties and uses.

Uniqueness

This compound stands out due to its unique combination of the azido and hydroxyl groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-azido-3-hydroxycyclohexane-1-carboxamide involves the conversion of a cyclohexanone derivative to the desired compound through a series of reactions.", "Starting Materials": [ "Cyclohexanone", "Sodium azide", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic anhydride", "Ammonium chloride", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form oxime.", "Step 2: The oxime is then reacted with acetic anhydride to form N-acetyl oxime.", "Step 3: Sodium azide is added to the N-acetyl oxime in methanol to form the corresponding azide.", "Step 4: The azide is then reduced to the amine using hydrogen gas and palladium on carbon catalyst.", "Step 5: The amine is then acylated with ethyl chloroformate to form the corresponding carbamate.", "Step 6: The carbamate is then hydrolyzed with ammonium chloride in water to form 4-azido-3-hydroxycyclohexane-1-carboxamide." ] }

CAS No.

1824221-91-1

Molecular Formula

C7H12N4O2

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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